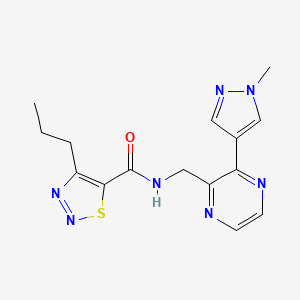

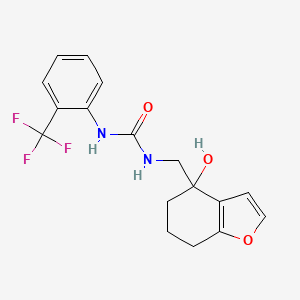

![molecular formula C7H7BrN4O B2641222 2-(溴甲基)-5-甲基-4H,7H-[1,2,4]三唑并[1,5-a]嘧啶-7-酮 CAS No. 1461706-31-9](/img/structure/B2641222.png)

2-(溴甲基)-5-甲基-4H,7H-[1,2,4]三唑并[1,5-a]嘧啶-7-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidine-7-one . This class of compounds has been studied for their inhibitory effects on copper corrosion in chloride environments .

Synthesis Analysis

The synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class has been described in a study . The structure of these compounds was proven using NMR spectroscopy and HPLC-MS spectrometry . Another study describes a method for synthesizing 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-7(4H)-one by cyclocondensation of 5-amino-3-H-1,2,4-triazole (aminotriazole) with acetoacetic ester .Molecular Structure Analysis

The molecular structure of the compound can be found in the NIST Chemistry WebBook . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The compound has been studied for its inhibitory effect on copper corrosion in chloride environments . The inhibitory mechanism consists of the chemisorption of inhibitor molecules on the metal surface accompanied by the formation of self-organizing protective layers as a result of the complex formation process with participation of endocyclic NH-protons of the dihydropyrimidine cycle .科学研究应用

新衍生物的简便合成

R. Studzińska 等人 (2014) 的一项研究描述了通过 3-烯丙基-2-硫尿嘧啶衍生物与溴或碘化物反应来制备 2-溴甲基-和 2-碘甲基-2,3-二氢噻唑并[3,2-a]嘧啶-5-酮。该过程导致合成具有潜在应用的新衍生物,可用于开发具有不同生物活性的新化合物 (R. Studzińska 等人,2014)。

抗菌活性

Yaser A. Mostafa 等人 (2008) 合成了 1,2,4-三唑并[1,5-a]嘧啶的新衍生物,并测试了它们的体外抗菌和抗真菌活性。研究表明,大多数测试化合物表现出与氨苄西林和氟康唑相当的结果,表明它们作为抗菌剂的潜力 (Yaser A. Mostafa 等人,2008)。

光谱表征和抗菌活性

S. Lahmidi 等人 (2019) 报道了新型嘧啶衍生物的合成、晶体结构、光谱表征和抗菌活性。本研究强调了此类化合物在对抗微生物感染中的潜力,对革兰氏阳性菌和革兰氏阴性菌具有良好的效果 (S. Lahmidi 等人,2019)。

潜在的抗哮喘剂

J. Medwid 等人 (1990) 探讨了使用 5-芳基-2-氨基[1,2,4]三唑并[1,5-c]嘧啶作为介质释放抑制剂,可能用作抗哮喘剂。这项研究表明这些化合物在哮喘管理中的治疗价值 (J. Medwid 等人,1990)。

超临界二氧化碳中的合成

A. Baklykov 等人 (2019) 展示了在超临界二氧化碳中合成 5-甲基-1,2,4-三唑并[1,5-a]嘧啶-7(4H)-酮,提供了一种生产用于抗病毒药物合成的这种中间产物的环保方法 (A. Baklykov 等人,2019)。

镇痛/抗炎评估

M. Shaaban 等人 (2008) 合成了包含苯磺酰基部分的稠合杂环环系,并评估了它们的镇痛和抗炎活性。他们的研究结果表明,与参考药物相比,具有出色的镇痛活性,表明它们在疼痛和炎症管理中具有潜在用途 (M. Shaaban 等人,2008)。

作用机制

Target of Action

The primary target of the compound 2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound 2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one interacts with CDK2, inhibiting its activity . This interaction results in the inhibition of cell proliferation, making it a potential candidate for cancer treatment .

Biochemical Pathways

The compound 2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest .

Pharmacokinetics

The compound has been found to have high affinity and less toxicity, suggesting favorable adme properties .

Result of Action

The molecular effect of 2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is the inhibition of CDK2, leading to disruption of the cell cycle . On a cellular level, this can result in the inhibition of cell proliferation, which is particularly relevant in the context of cancer treatment .

安全和危害

未来方向

生化分析

Biochemical Properties

Compounds in the 1,2,4-triazolo[1,5-a]pyrimidines class have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure of the compound and the biomolecules it interacts with.

Cellular Effects

Related compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been synthesized under microwave conditions, suggesting potential stability under these conditions .

Dosage Effects in Animal Models

Related compounds have shown potent inhibitory effects against SARS-CoV-2 Main protease with less toxicity than positive controls .

Metabolic Pathways

Related compounds have been found to interact with several metals, suggesting potential involvement in metal-dependent metabolic pathways .

Transport and Distribution

Related compounds have been found to form stable complexes with SARS-CoV-2 M pro, suggesting potential interactions with transporters or binding proteins .

Subcellular Localization

Related compounds have been found to form stable complexes with SARS-CoV-2 M pro, suggesting potential localization within specific compartments or organelles .

属性

IUPAC Name |

2-(bromomethyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4O/c1-4-2-6(13)12-7(9-4)10-5(3-8)11-12/h2H,3H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORDKVBKDNMUCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)N=C(N2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide](/img/structure/B2641139.png)

![5-((2,5-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2641143.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2641146.png)

![2-{[4-(Difluoromethoxy)-3-methoxyphenyl]formamido}acetic acid](/img/structure/B2641155.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2641156.png)

![2-Chloro-1-[4-[1-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]ethyl]piperazin-1-yl]propan-1-one](/img/structure/B2641157.png)

![(3R,3aR,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/no-structure.png)

![4-methyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2641161.png)